1,4-Dioxaspiro[4.5]decan-8-ylmethanol

Catalog No.
S1899954
CAS No.
17159-82-9
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxaspiro[4.5]decan-8-ylmethanol

CAS Number

17159-82-9

Product Name

1,4-Dioxaspiro[4.5]decan-8-ylmethanol

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-ylmethanol

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8,10H,1-7H2

InChI Key

YXNMORHRGMYQKF-UHFFFAOYSA-N

SMILES

C1CC2(CCC1CO)OCCO2

Canonical SMILES

C1CC2(CCC1CO)OCCO2

The exact mass of the compound 1,4-Dioxaspiro[4.5]decan-8-ylmethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Dioxaspiro[4.5]decan-8-ylmethanol (CAS 17159-82-9) is a highly versatile, monoprotected bifunctional building block widely procured for complex organic synthesis. By utilizing a robust 1,4-dioxaspiro[4.5]decane (ethylene ketal) protecting group, it effectively masks the ketone moiety of 4-(hydroxymethyl)cyclohexanone. This structural feature allows chemists to perform high-yielding transformations on the primary alcohol—such as tosylation, oxidation, or etherification—without triggering competitive side reactions at the ketone center [1]. Procuring this pre-protected intermediate streamlines synthetic workflows by eliminating the need for in-house protection steps, directly supporting the scalable production of functionalized alicyclic APIs.

Substituting this compound with unprotected 4-(hydroxymethyl)cyclohexanone leads to severe process inefficiencies. If the unprotected analog is used, attempts to derivatize the primary alcohol (e.g., via tosyl chloride) result in competitive enolization, self-condensation, or nucleophilic attack at the exposed ketone, drastically reducing target yields and necessitating complex chromatographic separations [1]. Furthermore, substituting the spirocyclic ethylene ketal with an acyclic alternative, such as a dimethyl acetal, introduces hydrolytic instability; acyclic acetals are significantly more prone to premature cleavage during mildly acidic workups or silica gel chromatography, compromising batch-to-batch reproducibility and downstream yield [2].

Chemoselective Derivatization via Ketone Masking

Derivatization of the primary alcohol into a leaving group is a critical step in API synthesis. Using 1,4-dioxaspiro[4.5]decan-8-ylmethanol allows for near-quantitative conversion to the corresponding tosylate or mesylate. In contrast, unprotected 4-(hydroxymethyl)cyclohexanone undergoes competitive enolization and side reactions under basic tosylation conditions, yielding complex mixtures [1].

Evidence DimensionTosylation/Mesylation Yield
Target Compound Data>90-95% yield of the isolated tosylate/mesylate without ketone interference.
Comparator Or BaselineUnprotected 4-(hydroxymethyl)cyclohexanone (complex mixture, <50% target yield).
Quantified Difference>40% absolute yield improvement and elimination of ketone-derived byproducts.
ConditionsStandard tosylation (TsCl, TEA/DMAP, DCM, 0 °C to RT).

Procuring the pre-protected spiroketal eliminates the need for in-house protection steps and ensures high-yield, scalable production of functionalized cyclohexyl intermediates.

Enhanced Hydrolytic Stability of the Spirocyclic Ketal

The stability of the protecting group dictates the operational window for downstream chemistry. The ethylene ketal (1,4-dioxaspiro[4.5]decane) exhibits significantly higher resistance to hydrolysis under mildly acidic or aqueous workup conditions compared to acyclic dialkyl acetals. This thermodynamic and kinetic stability prevents premature deprotection during multi-step syntheses[1].

Evidence DimensionResistance to mild acid hydrolysis
Target Compound DataStable across standard aqueous workups and mild acidic conditions (e.g., silica gel chromatography).
Comparator Or BaselineDimethyl acetal analogs (prone to partial hydrolysis on silica or during aqueous extraction).
Quantified DifferenceSignificantly extended half-life under mildly acidic conditions.
ConditionsAqueous workup and silica gel purification.

The spirocyclic ketal ensures batch-to-batch reproducibility by preventing premature ketone exposure during complex multi-step API synthesis.

Orthogonal Cleavage for Sequential Functionalization

After the primary alcohol is successfully functionalized, the spiroketal must be cleanly removed to allow for further elaboration. 1,4-dioxaspiro[4.5]decan-8-yl derivatives undergo rapid and quantitative deprotection back to the ketone using standard acidic conditions, allowing for subsequent orthogonal functionalization such as reductive amination[1].

Evidence DimensionDeprotection Yield
Target Compound DataQuantitative (>95%) conversion to the ketone.
Comparator Or BaselineNon-cleavable or harsh-cleavage protecting groups (e.g., standard ethers).
Quantified DifferenceNear-complete recovery of the ketone under mild conditions.
ConditionsTFA in DCM or aqueous acid at ambient temperature.

Reliable, high-yielding deprotection is essential for procurement in late-stage drug discovery, minimizing material loss after expensive downstream modifications.

Synthesis of Targeted Protein Degraders (PROTACs/Molecular Glues)

This compound is an optimal choice for synthesizing functionalized cyclohexyl linkers or target-binding ligands (e.g., SMARCA or STAT degraders). The primary alcohol can be converted to a leaving group for coupling, while the ketone is preserved for later unmasking and further elaboration [1].

Development of Kinase and Bromodomain Inhibitors

Procured heavily for the construction of complex spirocyclic or substituted cyclohexyl moieties in APIs (e.g., ATAD2 or Menin-MLL inhibitors). The orthogonal reactivity of the protected ketone and the primary alcohol allows for precise, step-wise functionalization of the alicyclic core [2].

Scalable Production of Bifunctional Alicyclic Intermediates

Ideal for industrial scale-up where step-economy is critical. Purchasing the pre-protected 1,4-dioxaspiro[4.5]decan-8-ylmethanol bypasses the yield-limiting, in-house protection step of 4-(hydroxymethyl)cyclohexanone, directly accelerating the manufacturing timeline [3].

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,4-dioxaspiro[4.5]decan-8-ylmethanol

Dates

Last modified: 08-16-2023

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